molecular formula C5H2ClIN4O B2945124 6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CAS No. 2131742-03-3

6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2945124
CAS No.: 2131742-03-3
M. Wt: 296.45
InChI Key: RIEBRYTVLQKGDX-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (CAS 2131742-03-3) is a versatile heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a purine isostere, making it a valuable scaffold for designing molecules that interact with enzymatic targets such as protein kinases . The molecular formula is C 5 H 2 ClIN 4 O, with an average mass of 296.452 Da . The presence of both chloro and iodo substituents at the 6- and 3-positions, respectively, provides distinct reactive sites for sequential functionalization via metal-catalyzed cross-coupling reactions (e.g., for the iodo group) and nucleophilic aromatic substitution (e.g., for the chloro group) . This allows researchers to efficiently create a diverse library of derivatives from a single intermediate. Pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and EGFR, which are critical targets in oncology research for disrupting aberrant cell signaling in cancer . The structural features of this core scaffold allow it to compete with ATP for binding at the kinase active site, thereby inhibiting enzyme activity . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Proper storage conditions are recommended to be a cool (2-8°C), dark, and dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4O/c6-5-8-3-1(4(12)9-5)2(7)10-11-3/h(H2,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEBRYTVLQKGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(NC2=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-chloropyrazole with iodine and a suitable base, followed by cyclization with formamide or similar reagents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain high yields of the desired compound .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling at C3-Iodo Position

The iodine substituent at position 3 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. In analogous systems, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Suzuki–Miyaura reactions with aryl/heteroaryl boronic acids proceed efficiently under microwave-assisted conditions .

Typical Conditions

  • Catalyst: XPhosPdG2/XPhos tandem system

  • Base: K3_3PO4_4

  • Solvent: Dioxane/water

  • Temperature: 100–120°C (microwave irradiation)

Boronic AcidProduct Yield (%)Reference
Phenyl74
4-Methoxyphenyl89
2-Naphthyl85

For 6-chloro-3-iodo derivatives, iodine’s higher electrophilicity compared to bromine may allow milder reaction conditions or improved yields.

Nucleophilic Aromatic Substitution at C6-Chloro Position

The chlorine atom at position 6 can undergo substitution with nucleophiles (e.g., amines, alkoxides). In pyrazolo[3,4-d]pyrimidinones, such reactions often require activating agents like POCl3_3 or bases (e.g., K2_2CO3_3) to enhance leaving-group ability .

Example Reaction

C6 Cl+R NH2POCl3,pyridineC6 NHR+HCl\text{C6 Cl}+\text{R NH}_2\xrightarrow{\text{POCl}_3,\text{pyridine}}\text{C6 NHR}+\text{HCl}

Reported Yields for Analogous Systems

  • Aniline derivatives: 65–78%

  • Piperidine derivatives: 70–82%

Sequential Functionalization Strategies

The compound’s dual reactivity enables sequential modifications:

  • C3-Iodo Coupling: Introduce aryl/heteroaryl groups via Suzuki–Miyaura.

  • C6-Chloro Substitution: Replace chlorine with amines or other nucleophiles.

Cyclocondensation Reactions

While primarily a substrate for functionalization, the compound may participate in cyclocondensation with β-diketones or enaminones to form extended heterocyclic systems. For example:

Pyrazolo 3 4 d pyrimidinone+β diketoneFused tricyclic systems\text{Pyrazolo 3 4 d pyrimidinone}+\beta \text{ diketone}\rightarrow \text{Fused tricyclic systems}

This method has been used to integrate fluorinated substituents in related scaffolds .

Limitations and Challenges

  • Debromination/Deborylation Risks: Aggressive conditions during coupling may lead to dehalogenation .

  • Steric Hindrance: Bulky substituents at C3 reduce coupling efficiency (e.g., ortho-substituted aryl groups yield ≤73%) .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-bromo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
  • 6-Chloro-3-fluoro-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
  • 6-Chloro-3-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Biological Activity

6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, with the CAS number 2131742-03-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C5_5H2_2ClIN4_4O
  • Molecular Weight : 296.45 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological properties.
PropertyValue
CAS Number2131742-03-3
Molecular FormulaC5_5H2_2ClIN4_4O
Molecular Weight296.45 g/mol

Mechanisms of Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action:

  • Enzyme Inhibition : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit specific enzymes involved in cancer progression and other diseases. For instance, compounds similar to this compound have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation .
  • Anticancer Activity : The compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. It has been noted that similar compounds can effectively inhibit the proliferation of HeLa and HCT116 cells .
  • Selectivity and Potency : The selectivity of these compounds towards specific targets is essential for reducing side effects in therapeutic applications. For example, certain derivatives have shown selectivity ratios indicating their potential as targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • A study published in MDPI reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrate notable anticancer activity against several human tumor cell lines . The research emphasized the structure–activity relationship (SAR) that could guide future drug development.
  • Another investigation focused on the synthesis and evaluation of new derivatives as inhibitors of USP28, a deubiquitinating enzyme implicated in cancer . This study found that certain derivatives exhibited potent inhibition with IC50_{50} values in the micromolar range.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumor growth and progression.
  • Neurological Disorders : Some derivatives have shown promise in psychopharmacological applications due to their interaction with neurotransmitter systems .
  • Antiviral Activity : Ongoing research is exploring the antiviral properties of related compounds.

Q & A

How can researchers optimize the synthesis yield of 6-Chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one under varying solvent conditions?

(Classification: Basic)
To optimize synthesis yield, systematically test polar aprotic solvents (e.g., dry acetonitrile, DMF) and dichloromethane under reflux conditions. Dry acetonitrile facilitates nucleophilic substitutions with alkyl halides, achieving >70% yield after crystallization . Control water content (<0.1%) to prevent hydrolysis of iodo intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and adjust stoichiometry of α-chloroacetamide coupling agents by 1.2 equivalents to compensate for moisture sensitivity .

What advanced spectroscopic techniques are critical for confirming the regioselectivity of iodination in pyrazolo[3,4-d]pyrimidine derivatives?

(Classification: Basic)
Use 1^1H NMR to verify substitution patterns: the C3-iodo group deshields adjacent protons, causing characteristic downfield shifts (δ 8.5–9.0 ppm for pyrimidine protons) . IR spectroscopy identifies N-H stretching (3200–3400 cm1^{-1}) in the 1,5-dihydro tautomer. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion clusters ([M+H]+^+ with 127^{127}I isotopic signature) .

How should researchers address discrepancies in reactivity data when introducing electron-withdrawing substituents to the pyrazolo[3,4-d]pyrimidine core?

(Classification: Advanced)
Reactivity contradictions often arise from competing tautomerization (1,5-dihydro vs. 4H-forms). Use DFT calculations (B3LYP/6-31G*) to model electronic effects: electron-withdrawing groups at C6 stabilize the 1,5-dihydro form, reducing iodination efficiency by 30–40% . Experimentally, employ low-temperature (<0°C) iodination with NIS (N-iodosuccinimide) in THF to minimize tautomer interference. Validate outcomes via 13^{13}C NMR, where C=O (δ 165–170 ppm) and C-I (δ 90–100 ppm) signals confirm regiochemistry .

What methodologies enable the design of bioactive derivatives via piperazine-functionalized pyrazolo[3,4-d]pyrimidines?

(Classification: Advanced)
Couple 6-chloro intermediates with 4-arylpiperazines using Buchwald-Hartwig conditions (Pd2_2(dba)3_3, Xantphos, Cs2_2CO3_3) in toluene at 110°C. For anti-inflammatory activity screening, introduce urea/thiourea moieties via reaction with aryl isocyanates in dichloromethane . Assess bioactivity through COX-2 inhibition assays (IC50_{50} determination) and molecular docking to prioritize derivatives with <100 nM binding affinity. Stability studies (pH 7.4 buffer, 37°C) reveal that iodo-substituted analogs degrade <5% over 72 hours .

What safety protocols are essential for handling hazardous intermediates during pyrazolo[3,4-d]pyrimidine synthesis?

(Classification: Basic)
Use fume hoods with HEPA filters when working with α-chloroacetamides or iodinating agents. Store 2-chloroacetyl chloride at 2–8°C in amber glass to prevent light-induced decomposition . For spills, neutralize with 10% sodium bicarbonate and adsorb via vermiculite. Personnel must wear nitrile gloves, goggles, and flame-resistant lab coats. Emergency showers/eyewash stations should be accessible within 10 seconds .

How can computational modeling predict the thermodynamic stability of 6-Chloro-3-iodo derivatives in different crystalline forms?

(Classification: Advanced)
Perform lattice energy calculations (PIXEL method) to compare polymorphs. For pyrazolo[3,4-d]pyrimidines, orthorhombic crystals stabilized by N-H···O hydrogen bonds exhibit 15–20°C higher decomposition thresholds than monoclinic forms . Validate predictions via DSC (heating rate 10°C/min) and PXRD (Cu-Kα radiation). Accelerated aging studies (40°C/75% RH) show iodinated derivatives require light-protected storage to prevent radical degradation .

What experimental approaches validate the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives?

(Classification: Basic)
Screen derivatives in LPS-induced RAW264.7 macrophage models, measuring NO production (Griess assay) and IL-6/TNF-α levels (ELISA). Prioritize compounds with IC50_{50} < 10 μM . For selectivity, test COX-1/COX-2 inhibition ratios (≥10-fold selectivity indicates therapeutic potential). Pharmacokinetic profiling (Caco-2 permeability, microsomal stability) identifies candidates with >20% oral bioavailability .

How do researchers resolve conflicting NMR data arising from tautomeric equilibria in pyrazolo[3,4-d]pyrimidines?

(Classification: Advanced)
Use dynamic NMR (DNMR) at variable temperatures (25–80°C) to observe coalescence of tautomer signals. For 1,5-dihydro ↔ 4H equilibria, 1^1H EXSY experiments detect exchange cross-peaks (mixing time 500 ms). Solvent effects (DMSO-d6_6 vs. CDCl3_3) shift tautomer ratios; DMSO stabilizes the 1,5-dihydro form due to H-bonding . X-ray crystallography conclusively assigns tautomeric states by resolving N-H positions .

What strategies improve the solubility of iodinated pyrazolo[3,4-d]pyrimidines for in vivo studies?

(Classification: Advanced)
Introduce hydrophilic substituents (e.g., morpholine, PEG chains) at N1 via SNAr reactions. Micellar encapsulation (Poloxamer 407) enhances aqueous solubility 20-fold. For intravenous administration, prepare cyclodextrin inclusion complexes (20% w/v sulfobutyl ether-β-cyclodextrin) to achieve >5 mg/mL solubility . Monitor plasma stability via LC-MS/MS, ensuring <5% degradation over 4 hours .

How can researchers mitigate side reactions during halogen exchange (Cl → I) in pyrazolo[3,4-d]pyrimidines?

(Classification: Advanced)
Employ CuI (10 mol%) as a catalyst in DMF at 120°C to suppress nucleophilic aromatic substitution byproducts. Use excess NaI (3 equivalents) to drive the Finkelstein reaction to completion. Post-reaction, purify via silica gel chromatography (ethyl acetate/hexane 1:2) to remove residual Cu salts. Confirm halogen exchange via EDX mapping, ensuring >95% iodine incorporation .

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